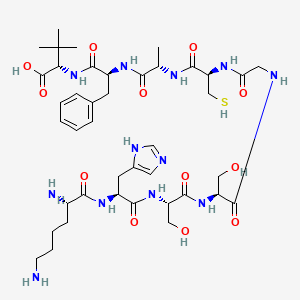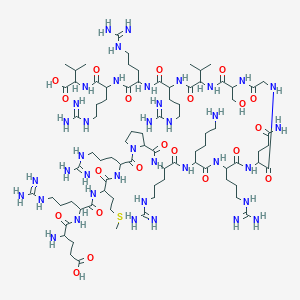
395069-92-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a 27-amino acid peptide derived from the fusion peptide domain of Human Immunodeficiency Virus type 1 (HIV-1) glycoprotein 41 and the nuclear localization sequence of Simian Virus 40 large T antigen . This compound is primarily used as a potent delivery agent for nucleic acids and oligonucleotides into cultured cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPG, HIV related involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of MPG, HIV related follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry and amino acid analysis.
Chemical Reactions Analysis
Types of Reactions
MPG, HIV related primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide and 1-Hydroxybenzotriazole are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid is used to remove protecting groups.
Cleavage Reagents: A mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane is used to cleave the peptide from the resin.
Major Products
The major product of these reactions is the MPG, HIV related peptide itself. Side products may include truncated peptides and peptides with incomplete deprotection.
Scientific Research Applications
MPG, HIV related has a wide range of applications in scientific research:
Chemistry: It is used as a delivery agent for nucleic acids and oligonucleotides in various chemical studies.
Biology: It facilitates the delivery of genetic material into cultured cells, aiding in gene expression studies.
Industry: It is used in the development of new drug delivery systems and biotechnological applications.
Mechanism of Action
MPG, HIV related exerts its effects by facilitating the transport of nucleic acids and oligonucleotides across cell membranes. The peptide interacts with the cell membrane, allowing the genetic material to enter the cell and reach its target site. The nuclear localization sequence of Simian Virus 40 large T antigen directs the genetic material to the cell nucleus, where it can exert its effects.
Comparison with Similar Compounds
Similar Compounds
Tat peptide: Derived from the HIV-1 transactivator of transcription protein, it also facilitates the delivery of nucleic acids into cells.
Penetratin: Derived from the Antennapedia homeodomain, it is another peptide used for nucleic acid delivery.
Transportan: A chimeric peptide derived from galanin and mastoparan, used for similar purposes.
Uniqueness
MPG, HIV related is unique due to its dual origin from the fusion peptide domain of HIV-1 glycoprotein 41 and the nuclear localization sequence of Simian Virus 40 large T antigen. This combination enhances its efficiency in delivering nucleic acids and oligonucleotides into cultured cells.
Properties
CAS No. |
395069-92-8 |
|---|---|
Molecular Formula |
C₁₂₆H₂₀₁N₃₅O₃₃S |
Molecular Weight |
2766.22 |
sequence |
One Letter Code: GALFLGFLGAAGSTMGAWSQPKSKRKV |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B612535.png)

![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612541.png)


![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B612546.png)
